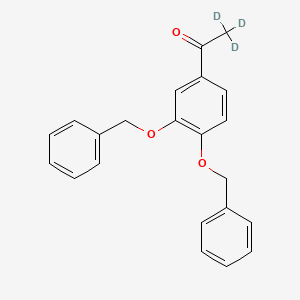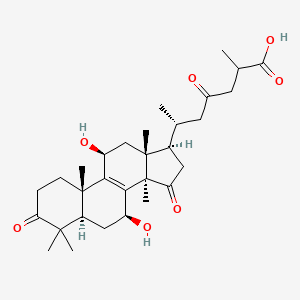
Ganoderic acid DF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is part of a larger group of ganoderic acids, which are known for their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and antioxidant properties . Ganoderic acid DF is distinguished by its unique chemical structure, which includes a β-hydroxy substituent at the C-11 position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of ganoderic acid DF involves the mevalonate pathway, which starts with acetyl-coenzyme A as the initial substrate. This pathway includes several enzymatic steps, leading to the formation of lanosterol, which is then converted into various ganoderic acids, including this compound .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and static culture are employed to enhance the yield of ganoderic acids. The addition of oleic acid during the fermentation process has been shown to significantly increase the production of ganoderic acids .
Chemical Reactions Analysis
Types of Reactions: Ganoderic acid DF undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to introduce additional oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride are employed to convert ketones to alcohols.
Substitution: Halogenation reactions using reagents like bromine can introduce halogen atoms into the molecule.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing novel triterpenoid derivatives with improved pharmacological properties.
Biology: Investigated for its role in modulating biological pathways, including immune response and apoptosis.
Medicine: Demonstrated potential as an anti-cancer agent by regulating the p53-MDM2 pathway. It also exhibits anti-inflammatory and antioxidant activities, making it a candidate for treating chronic diseases.
Mechanism of Action
Ganoderic acid DF is part of a larger family of ganoderic acids, which includes compounds such as ganoderic acid A, ganoderic acid B, and ganoderic acid C. While these compounds share a common lanostane skeleton, they differ in their functional groups and biological activities . For example, ganoderic acid A is known for its anti-tumor activity, while ganoderic acid B exhibits strong anti-inflammatory properties . The unique β-hydroxy substituent at the C-11 position of this compound distinguishes it from other ganoderic acids and contributes to its specific pharmacological profile .
Comparison with Similar Compounds
- Ganoderic acid A
- Ganoderic acid B
- Ganoderic acid C
- Ganoderic acid G
- Ganoderic acid N
Ganoderic acid DF stands out due to its unique chemical structure and diverse pharmacological activities, making it a valuable compound for scientific research and therapeutic applications.
Properties
Molecular Formula |
C30H44O7 |
|---|---|
Molecular Weight |
516.7 g/mol |
IUPAC Name |
(6R)-6-[(5R,7S,10S,11S,13R,14R,17R)-7,11-dihydroxy-4,4,10,13,14-pentamethyl-3,15-dioxo-2,5,6,7,11,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h15-16,18-21,32-33H,8-14H2,1-7H3,(H,36,37)/t15-,16?,18-,19+,20+,21+,28+,29-,30+/m1/s1 |
InChI Key |
MFIBBDYLQUDECT-JJHCDENKSA-N |
Isomeric SMILES |
C[C@H](CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1(C[C@@H](C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)O)C)C |
Canonical SMILES |
CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(CC(C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R,4S,6S,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione](/img/structure/B12393918.png)
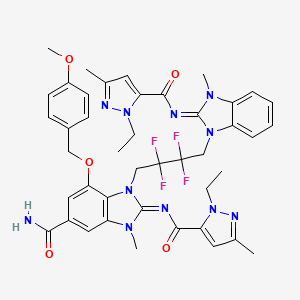
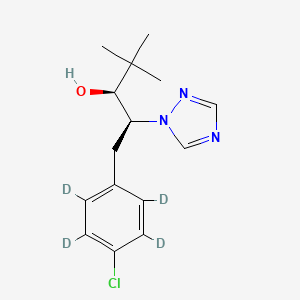

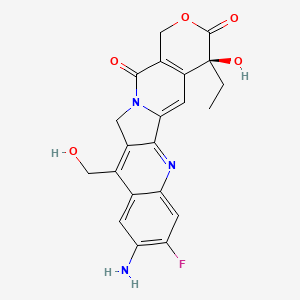
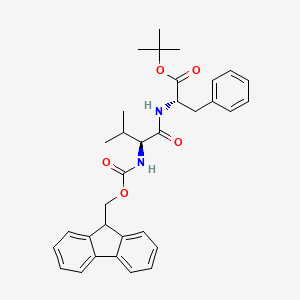

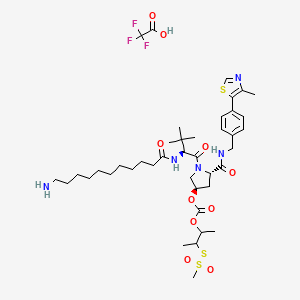


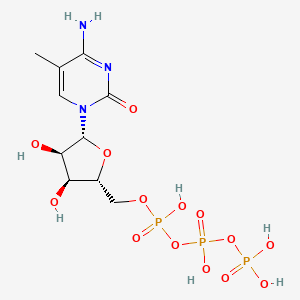
![6-[(2,5-Dimethoxyphenyl)sulfanyl]-3-(1-Methyl-1h-Pyrazol-4-Yl)[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B12393976.png)
